m-Fluorobutyryl fentanyl hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Fluorobutyryl fentanyl hydrochloride: is a synthetic opioid analgesic that is structurally similar to fentanyl. It is known for its potent analgesic properties and is used primarily in research and forensic applications. This compound is regulated as a Schedule I substance in many countries due to its high potential for abuse and lack of accepted medical use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Fluorobutyryl fentanyl hydrochloride typically involves the following steps:
Formation of 4-Anilinopiperidine: This is achieved by reacting 4-piperidone hydrochloride with aniline in the presence of a reducing agent.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: m-Fluorobutyryl fentanyl hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or amines.
Substitution: Results in the formation of various substituted derivatives.
Scientific Research Applications
m-Fluorobutyryl fentanyl hydrochloride is primarily used in scientific research, including:
Chemistry: As an analytical reference standard for mass spectrometry and chromatography.
Biology: To study the binding affinity and activity of opioid receptors.
Medicine: Research on its analgesic properties and potential therapeutic applications.
Industry: Used in forensic toxicology to identify and quantify synthetic opioids in biological samples.
Mechanism of Action
m-Fluorobutyryl fentanyl hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding activates G-proteins, which in turn inhibit adenylate cyclase, reducing the levels of cyclic AMP (cAMP). The decrease in cAMP leads to reduced neuronal excitability and neurotransmitter release, resulting in analgesia and sedation .
Comparison with Similar Compounds
4-Fluoroisobutyrylfentanyl: An analog of butyrfentanyl with similar analgesic properties.
4-Fluorobutyrfentanyl: Another fentanyl analog with a similar structure and function.
Despropionyl ortho-Fluorofentanyl: A structurally related compound with similar pharmacological effects.
Uniqueness: m-Fluorobutyryl fentanyl hydrochloride is unique due to its specific fluorine substitution on the phenyl ring, which can influence its binding affinity and potency at the mu-opioid receptors. This structural modification can result in different pharmacokinetic and pharmacodynamic properties compared to other fentanyl analogs .
Properties
CAS No. |
2306827-52-9 |
---|---|
Molecular Formula |
C23H30ClFN2O |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide;hydrochloride |
InChI |
InChI=1S/C23H29FN2O.ClH/c1-2-7-23(27)26(22-11-6-10-20(24)18-22)21-13-16-25(17-14-21)15-12-19-8-4-3-5-9-19;/h3-6,8-11,18,21H,2,7,12-17H2,1H3;1H |
InChI Key |
ZIKJCMLTDKHFFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC(=CC=C3)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.